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molecular formula C12H12N2O2 B8459349 3,3'-Diaminobiphenyl-2,2'-diol CAS No. 25706-45-0

3,3'-Diaminobiphenyl-2,2'-diol

Cat. No. B8459349
M. Wt: 216.24 g/mol
InChI Key: PARGTJDYVRRGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07589196B2

Procedure details

10 g of niclofolan (1) are dissolved in 100 ml of tetrahydrofuran (THF) and 17.6 g of triethylamine. After addition of 4 g of palladium on carbon 5% and a further 4 g after 40 hours, hydrogenation is carried out to saturation over a total period of about 88 hours. The solution is filtered through Hyflo and is immediately processed further without evaporation. Assumed yield of (2): 100%. Rf 0.11 (CH2Cl2/methanol/NH4OH 25% (60:10:1))
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
17.6 g
Type
solvent
Reaction Step Two
Quantity
4 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:2](Cl)=[CH:3][C:4]([N+:19]([O-])=O)=[C:5]([OH:18])[C:6]=1[C:7]1[CH:8]=[C:9](Cl)[CH:10]=[C:11]([N+:14]([O-])=O)[C:12]=1[OH:13]>O1CCCC1.C(N(CC)CC)C.[Pd]>[OH:13][C:12]1[C:11]([NH2:14])=[CH:10][CH:9]=[CH:8][C:7]=1[C:6]1[CH:1]=[CH:2][CH:3]=[C:4]([NH2:19])[C:5]=1[OH:18]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C=1C(=CC(=C(C1C=2C=C(C=C(C2O)[N+](=O)[O-])Cl)O)[N+](=O)[O-])Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
17.6 g
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
4 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
hydrogenation is carried out to saturation over a total period of about 88 hours
Duration
88 h
FILTRATION
Type
FILTRATION
Details
The solution is filtered through Hyflo
CUSTOM
Type
CUSTOM
Details
is immediately processed further without evaporation

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
Smiles
OC1=C(C=CC=C1N)C1=C(C(=CC=C1)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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